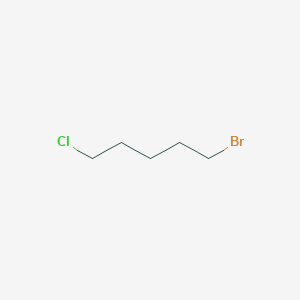
1-Bromo-5-cloropentano
Descripción general
Descripción
1-Bromo-5-chloropentane is an organic compound with the molecular formula C5H10BrCl. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of both bromine and chlorine atoms attached to a pentane chain, making it a versatile reagent in various chemical reactions .
Aplicaciones Científicas De Investigación
1-Bromo-5-chloropentane is widely used in scientific research due to its versatility:
Biology: The compound is used in the modification of biomolecules for studying biological pathways and interactions.
Medicine: It is employed in the synthesis of intermediates for drug development.
Industry: 1-Bromo-5-chloropentane is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
1-Bromo-5-chloropentane is a chemical compound used primarily as an intermediate in organic syntheses . The primary targets of this compound are the reactants in these syntheses.
Mode of Action
The mode of action of 1-Bromo-5-chloropentane is largely dependent on the specific reaction it is being used in. As a halogenated alkane, it can participate in various types of organic reactions, including substitution and elimination reactions . The bromine and chlorine atoms can act as leaving groups, making the compound reactive towards nucleophiles.
Biochemical Pathways
It is used in the synthesis of novel tetrathiafulvalenophanes , but the specific biochemical pathways affected by these compounds would depend on their structure and function.
Pharmacokinetics
It is a liquid at room temperature with a density of 1.408 g/mL at 25 °C . Its boiling point is 210-212 °C , suggesting that it could potentially be volatile and may be absorbed through inhalation.
Result of Action
The result of 1-Bromo-5-chloropentane’s action is the formation of new organic compounds in the reactions it participates in. In a biological context, it could potentially cause irritation to the skin, eyes, and respiratory system
Action Environment
The action of 1-Bromo-5-chloropentane can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, temperature, and pressure. It should be used in a well-ventilated area to prevent the buildup of vapors . Contact with moisture should be avoided . It is also classified as a combustible liquid , so it should be kept away from heat, sparks, open flames, and hot surfaces .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloropentane can be synthesized through the halogenation of pentane. One common method involves the reaction of 1,5-pentanediol with hydrobromic acid and hydrochloric acid. The reaction proceeds as follows: [ \text{HO-(CH}_2\text{)}_5\text{-OH} + \text{HBr} + \text{HCl} \rightarrow \text{Br-(CH}_2\text{)}_5\text{-Cl} + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, 1-Bromo-5-chloropentane is produced by the direct halogenation of pentane using bromine and chlorine gases under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-5-chloropentane undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile. For example, reaction with sodium hydroxide can yield 5-chloropentanol. [ \text{Br-(CH}_2\text{)}_5\text{-Cl} + \text{NaOH} \rightarrow \text{HO-(CH}_2\text{)}_5\text{-Cl} + \text{NaBr} ]
-
Elimination Reactions: Under basic conditions, 1-Bromo-5-chloropentane can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can produce 1-chloropent-1-ene. [ \text{Br-(CH}_2\text{)}_5\text{-Cl} + \text{KOtBu} \rightarrow \text{CH}_2\text{=CH-(CH}_2\text{)}_3\text{-Cl} + \text{KBr} ]
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium hydroxide, sodium methoxide.
Bases for Elimination: Potassium tert-butoxide, sodium ethoxide.
Major Products:
- 5-Chloropentanol
- 1-Chloropent-1-ene
Comparación Con Compuestos Similares
1-Bromo-4-chlorobutane: Similar structure but with a shorter carbon chain.
1,5-Dibromopentane: Contains two bromine atoms instead of one bromine and one chlorine.
1,5-Dichloropentane: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness: 1-Bromo-5-chloropentane is unique due to the presence of both bromine and chlorine atoms on a pentane chain, providing distinct reactivity patterns compared to compounds with only bromine or chlorine atoms. This dual halogenation allows for a broader range of chemical transformations and applications .
Propiedades
IUPAC Name |
1-bromo-5-chloropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrCl/c6-4-2-1-3-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHNNDKXQVKJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068960 | |
| Record name | Pentane, 1-bromo-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54512-75-3 | |
| Record name | 1-Bromo-5-chloropentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54512-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-5-chloropentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054512753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-5-chloropentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 1-bromo-5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 1-bromo-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-5-chloropentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMO-5-CHLOROPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZF4NNM2WX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1-bromo-5-chloropentane in the context of the provided research?
A1: In the provided research, 1-bromo-5-chloropentane serves as a key building block for synthesizing more complex molecules. Specifically, it acts as an asymmetric alkylating reagent, enabling the introduction of a pentyl chain with two different halogen functionalities at each end []. This unique structure makes it particularly useful for creating heteroglycoclusters, complex molecules with multiple sugar units attached to a central scaffold []. Additionally, it's used in the synthesis of 6-chloro-1-hexene and 8-chloro-1-octene via alkylation reactions with allylmagnesium bromide [].
Q2: How does the asymmetric nature of 1-bromo-5-chloropentane contribute to the synthesis of heteroglycoclusters?
A2: The presence of both bromine and chlorine atoms on the pentyl chain allows for a two-step modification process. First, 1-bromo-5-chloropentane reacts with a p-t-butylcalix[4]arene derivative, introducing the pentyl chain onto the scaffold []. The bromine atom is then selectively replaced with an azide group, which serves as a handle for further chemical reactions, particularly click chemistry with propargyl glycosides []. This selective modification is crucial for attaching different sugar units to the calixarene core, ultimately building the desired heteroglycocluster.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


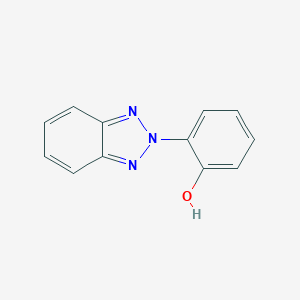
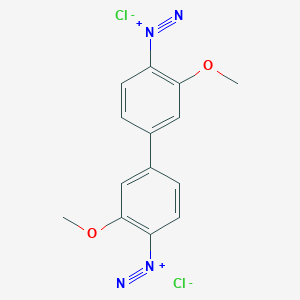
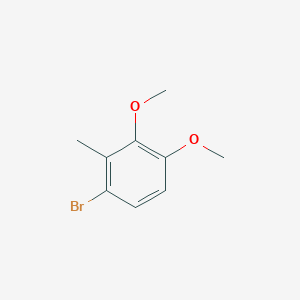
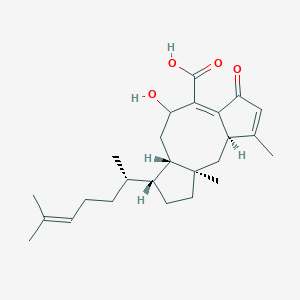
![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)
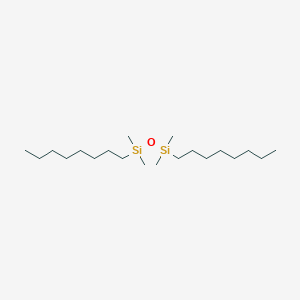
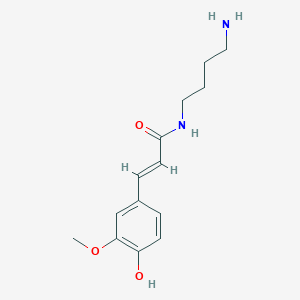
![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile](/img/structure/B104211.png)
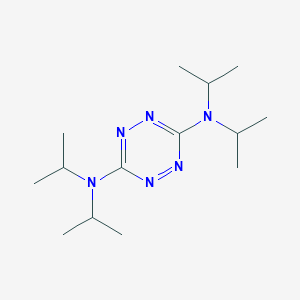
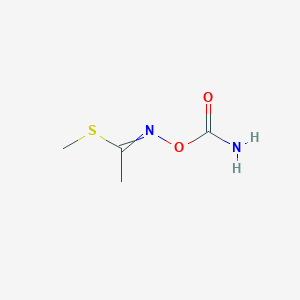
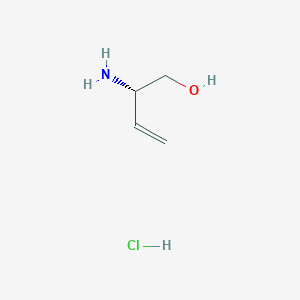
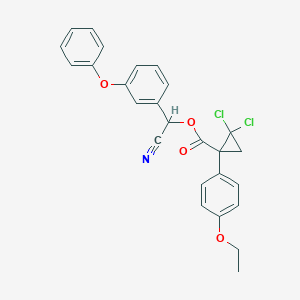

![2-(Pyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B104228.png)
